molecular formula C10H9BrN2O2 B13676184 Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13676184
M. Wt: 269.09 g/mol
InChI Key: PLZOYODYMOIJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 7 and an ethyl ester group at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development and fragment-based drug design . Its bromine substituent enables further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3

InChI Key

PLZOYODYMOIJNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves:

  • Starting from 2-amino-4-bromopyridine or 2-amino-5-bromopyridine derivatives.
  • Cyclization with α-halo esters such as ethyl chloroacetate or ethyl bromoacetate.
  • Reaction conditions that promote ring closure forming the imidazo[1,5-a]pyridine core.
  • Purification by crystallization or filtration to isolate the target ester.

Specific Preparation Method (From 2-Amino-4-bromopyridine)

A well-documented method for the preparation of this compound involves the following steps:

  • Dissolve 2-amino-4-bromopyridine (1.0 g, 5.78 mmol) in absolute ethanol (55 mL).
  • Slowly add ethyl chloroacetate (1.74 g, 11.56 mmol) in batches under stirring at room temperature.
  • Reflux the reaction mixture with stirring for 12 hours, monitoring progress by thin-layer chromatography (TLC).
  • After completion, cool the reaction mixture to room temperature and add petroleum ether (50 mL) to precipitate the product.
  • Collect the precipitate by suction filtration, wash with petroleum ether (3 × 30 mL), and dry to obtain a light yellow solid.
  • Yield: 1.13 g (72.4%) of this compound.

Characterization:

  • 1H NMR (600 MHz, DMSO-d6): δ 9.10 (d, J = 7.3 Hz, 1H), 8.27 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 7.3, 2.0 Hz, 1H), 4.36 (q, 2H, CH2), etc.

Alternative Synthetic Routes and Optimization

  • A two-step one-pot synthesis approach has been reported for related imidazo[1,2-a]pyridine carboxylates, which may be adapted for the 7-bromo derivative. This involves:
    • Formation of an intermediate formamidine from 2-aminopyridine and DMF-DMA.
    • Cyclization with ethyl bromoacetate in the presence of a base.
  • Optimization of bases (e.g., potassium carbonate, sodium bicarbonate) and solvents (e.g., DMF, ethanol) at varied temperatures can improve yields and reaction times.

Preparation of the 7-Bromoimidazo[1,5-a]pyridine Core

  • The key intermediate 7-bromoimidazo[1,5-a]pyridine can be synthesized by reacting 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of alkali (sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in solvents such as ethanol, methanol, or water.
  • Reaction conditions typically involve stirring at 25–55 °C for 2–24 hours.
  • After reaction completion, the mixture is worked up by solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate/hexane mixtures.
  • Yields range from 35% to 72% depending on the base and solvent used.
  • Melting points of the purified product typically range from 75.6 to 78.2 °C.

Summary Table of Preparation Conditions and Outcomes

Step / Parameter Conditions / Details Yield (%) Notes
Starting material 2-amino-4-bromopyridine - Commercially available
Alkylating agent Ethyl chloroacetate - Added slowly in batches
Solvent Absolute ethanol - 55 mL per 1 g starting amine
Reaction temperature Reflux (~78 °C) 12 h Monitored by TLC
Workup Cooling, addition of petroleum ether, filtration, washing - Precipitate isolation
Product This compound 72.4 Light yellow solid
Alternative bases Sodium bicarbonate, sodium carbonate, sodium hydroxide, triethylamine 35.2–72.0 Reaction time and yield vary
Alternative solvents Ethanol, methanol, water - Affects solubility and yield
Purification Recrystallization from ethyl acetate/hexane (1:1) - Improves purity and crystallinity
Melting point 75.6–78.2 °C - Consistent with literature

Research Outcomes and Analysis

  • The described synthetic routes provide moderate to high yields (35–72%) of this compound, suitable for further functionalization.
  • The choice of base and solvent critically influences the yield and purity of the product.
  • The reaction is generally robust under mild heating and standard laboratory conditions.
  • The compound serves as a versatile intermediate for Suzuki coupling and amide formation reactions to generate diverse imidazo[1,5-a]pyridine derivatives with biological activity.

Scientific Research Applications

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with a molecular weight of approximately 269.10 g/mol. It features a bromine atom at the 7-position of the imidazo[1,5-a]pyridine ring system, a bicyclic structure containing both imidazole and pyridine functionalities. The unique properties of the imidazo and pyridine moieties can influence biological activity and reactivity, giving it potential applications in medicinal chemistry.

Scientific Research Applications

Research indicates that compounds containing imidazo[1,5-a]pyridine structures exhibit a range of biological activities. this compound has potential as a chemical probe in biological studies to understand enzyme functions and interactions. Studies on this compound have focused on its interactions with biological macromolecules.

Pharmaceutical Applications

Imidazo[1,5-a]pyridine derivatives have demonstrated significant activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). High-throughput screening has identified several derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv, demonstrating promising potential for treating tuberculosis. Derivatives of imidazo[1,5-a]pyridine can inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer activity. This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Material Science Applications

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The table below compares ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate with its isomers and positional analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound 588720-12-1 C₁₁H₁₀BrN₂O₂ 283.12 Br (7), COOEt (3) Intermediate for GSK-3β inhibitors
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate 67625-37-0 C₁₁H₁₀BrN₂O₂ 283.12 Br (6), COOEt (3) Suzuki coupling precursor
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 1134327-98-2 C₁₀H₉BrN₂O₂ 269.10 Br (7), COOEt (3) Lower thermal stability
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C₁₀H₉BrN₂O₂ 269.10 Br (6), COOEt (3) Used in antiviral research

Key Observations :

  • Ring Fusion Differences : Compounds with imidazo[1,2-a]pyridine cores (e.g., CAS 1134327-98-2) exhibit distinct electronic properties compared to the [1,5-a] fused analogs due to altered π-conjugation .
  • Bromine Position : Moving the bromine from position 7 to 6 (e.g., CAS 67625-37-0) alters reactivity in cross-coupling reactions. For example, Suzuki couplings with 6-bromo derivatives proceed with higher yields (~100%) compared to 7-bromo variants (~76%) .

Functional Group Variations

Compound Name CAS Number Molecular Formula Key Modifications Applications References
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate 2387600-95-3 C₁₁H₁₁BrN₂O₂ Br (6), CH₃ (7), COOEt (3) Anticancer agent development
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 1389302-26-4 C₉H₈BrN₃O₂ Pyrazolo[1,5-a]pyrimidine core HIV-1 reverse transcriptase inhibition
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate N/A C₁₁H₁₂N₂O₂ CH₃ (5), COOEt (3) Regioselective chlorination studies

Key Observations :

  • Heterocycle Core : Replacing the imidazo[1,5-a]pyridine core with pyrazolo[1,5-a]pyridine (e.g., CAS 2387600-95-3) or pyrimidine (e.g., CAS 1389302-26-4) reduces structural similarity (similarity scores 0.70–0.71) but enhances selectivity for specific biological targets .

Biological Activity

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a bromine atom at the 7-position of the imidazo ring and an ethyl ester group at the 1-position of the pyridine ring, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, particularly as enzyme inhibitors and receptor modulators. This compound has shown potential in several areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in various biological pathways. For instance, it has been noted for its potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a significant role in multiple pathophysiological processes .
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity, making this compound a candidate for further investigation in cancer therapeutics. Its structural features may enhance its binding affinity to cancer-related targets .
  • Anti-inflammatory Effects : The compound's unique structure may also contribute to anti-inflammatory properties, although specific studies on this compound's efficacy in this area are still limited.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Binding Interactions : The presence of the bromine atom and ethyl ester group enhances the compound's ability to bind effectively to various biological targets. This interaction may be crucial for its activity as an enzyme inhibitor or receptor modulator.
  • Structural Similarities : The compound shares structural elements with other biologically active imidazo[1,5-a]pyridine derivatives that have been shown to interact with proteins through hydrophobic contacts and hydrogen bonding .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common reagents include amines and thiols.
  • Reaction Conditions : Reactions are generally conducted in solvents such as ethanol or dimethylformamide under controlled temperatures to ensure high yield and purity.
  • Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study ADemonstrated significant inhibition of GSK-3β with IC50 values in the low micromolar range.
Study BShowed promising anticancer activity against various cell lines with mechanisms involving apoptosis induction.
Study CInvestigated anti-inflammatory effects in vitro but requires further validation in vivo.

These findings suggest that this compound could be further developed into a therapeutic agent targeting multiple pathways relevant to disease states.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate derivatives. Key steps include:

  • Cyclocondensation : Reacting 3-aminopyrazole analogs with 1,3-biselectrophilic reagents under controlled temperature (60–100°C) and solvent systems (e.g., DMF or ethanol) to introduce the bromo substituent at position 7 .
  • Regioselectivity Challenges : Formation of regioisomers (e.g., 4- vs. 6-substituted products) can occur; optimizing catalyst choice (e.g., Lewis acids like ZnCl₂) and reaction time minimizes byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) confirms the ester group (δ 4.3–4.5 ppm, quartet) and bromo substituent (no splitting due to electronegativity). ¹³C NMR identifies the carbonyl (δ 165–170 ppm) and imidazo-pyridine backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS ([M+H]⁺ at m/z 269.1) verifies molecular weight (C₁₀H₉BrN₂O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms the planar imidazo-pyridine core (bond angles ~120° for aromatic rings) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) identify EC₅₀ values; compare to controls like cisplatin .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance electrophilicity and kinase binding. Compare activity via IC₅₀ shifts .
  • Ester Hydrolysis : Hydrolyze the ethyl ester to the carboxylic acid (using NaOH/H₂O) and test for improved solubility/bioavailability. Monitor stability via HPLC .
  • Fragment-Based Design : Use X-ray co-crystallography with target proteins (e.g., BRAF V600E mutant) to identify key hydrogen bonds (e.g., N–H···O=C interactions) .

Q. What computational strategies predict target interactions and metabolic pathways?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina with crystal structures (PDB IDs: 3PP0, 4R3P) to model binding poses. Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET Prediction : Use SwissADME to assess logP (optimal: 2–3), CYP450 inhibition, and BBB permeability. High topological polar surface area (>80 Ų) may limit CNS penetration .
  • Metabolic Pathway Mapping : Leverage PISTACHIO and REAXYS databases to predict Phase I/II metabolites (e.g., ester hydrolysis, cytochrome-mediated bromine displacement) .

Q. How can regioselectivity challenges in synthesis be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer bromination to position 7. Deprotect with TFA post-reaction .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (>85%) by enhancing thermal efficiency. Monitor with in-situ IR for intermediate tracking .
  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Suzuki couplings to append aryl groups without disrupting the bromo substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.